molecular formula C27H31O16·Cl B190879 Cyanin chloride CAS No. 2611-67-8

Cyanin chloride

Cat. No. B190879
CAS RN: 2611-67-8
M. Wt: 647 g/mol
InChI Key: QDVZZZBBPRFPDG-UHFFFAOYSA-N
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Description

Cyanin chloride, also known as Cyanidin-3,5-di-O-glucoside, is a type of anthocyanin . Anthocyanins are a class of flavonoids, widely distributed in food, exhibiting important biological effects .


Synthesis Analysis

Cyanin chloride can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further

Scientific Research Applications

Medicine: Anticancer Potential

Cyanin chloride has been studied for its potential in cancer treatment, particularly in colorectal cancer. Research indicates that Cyanin chloride can induce apoptosis in cancer cells by inhibiting NF-κB signaling through the activation of Nrf2 . This suggests that Cyanin chloride could be a promising therapeutic agent for colorectal cancer due to its antioxidative and anti-inflammatory properties.

Biotechnology: Fluorescent Biolabeling

In biotechnology, Cyanin chloride-based dyes are extensively used as bioprobes and biolabels . They offer good photophysical properties, excellent biocompatibility, and low toxicity, making them suitable for fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection.

Environmental Science: Chlorine Cycling and Fate

Cyanin chloride plays a role in the study of chlorine cycling and the fate of chlorine in terrestrial environments . It is used as a tracer for water flow and contaminant transport, contributing to the understanding of Cl cycling and the abundance of naturally formed chlorinated organic compounds in soil.

Food Industry: Natural Colorant and Antioxidant

The food industry utilizes Cyanin chloride as a natural colorant and antioxidant. It is recovered from agri-food by-products using innovative processes, which are then applied in food systems for their multiple biological properties and technological applications .

Materials Science: HPLC Standards

Cyanin chloride serves as a reference substance for High-Performance Liquid Chromatography (HPLC), aiding in the identification of compounds by retention time, calibrating detectors, and ensuring accurate quantification of sample compounds .

Analytical Chemistry: Photophysical Properties Study

Cyanin chloride is used in analytical chemistry to study the photophysical properties of dyes. It helps in understanding the effect of solubility and rotational degrees of freedom on the fluorescence efficiency of cyanine dyes .

Mechanism of Action

Target of Action

Cyanin chloride, also known as Cyanidin-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets the human digestive tract, where it is absorbed in its unmodified molecular form . The metabolites of C3G enter the bloodstream and interact with various targets, exhibiting health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Mode of Action

C3G interacts with its targets by undergoing biotransformation and absorption in the gastrointestinal tract . It goes through an extended first-passage metabolism, producing bioactive phenolic metabolites such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid . These metabolites enhance the bioavailability of C3G and contribute to both the mucosal barrier and microbiota .

Biochemical Pathways

C3G affects various biochemical pathways. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . For instance, cyanidin compounds can take indirect routes through the inflammatory pathways to reduce oxidative stress, such as inhibiting Aβ by activating the PI3K/AKT/GSK3β pathway .

Pharmacokinetics

The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility . The catabolism process of C3G in an organism involves hydrolysis to its aglycone by enzymes in the small intestine, and further degradation to phenolic compounds by gut microbiota .

Result of Action

The result of C3G’s action is a range of health benefits. Its metabolites possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . In addition, C3G has been found to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

Action Environment

The action of C3G is influenced by environmental factors. For instance, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release . This suggests that the environment, including the presence of other compounds and the physical state of the system, can influence the action, efficacy, and stability of C3G .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVZZZBBPRFPDG-DHJOXOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949000
Record name Cyanidin 3,5-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin chloride 3,5-diglucoside

CAS RN

2611-67-8
Record name Cyanidin 3,5-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2611-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin 3,5-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN CHLORIDE 3,5-DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTH12733J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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